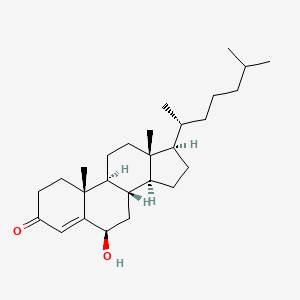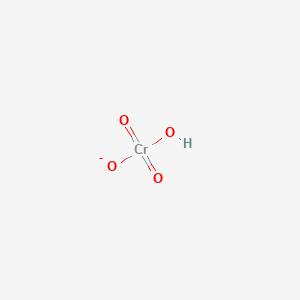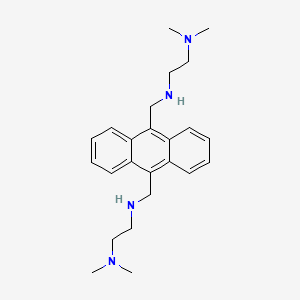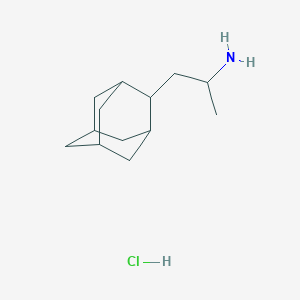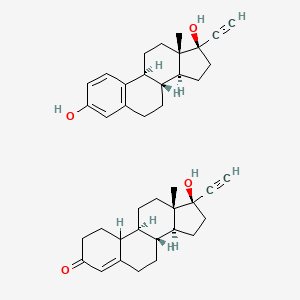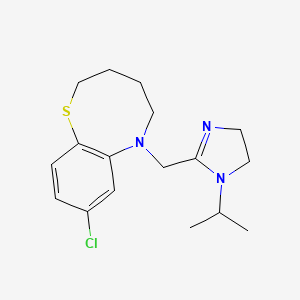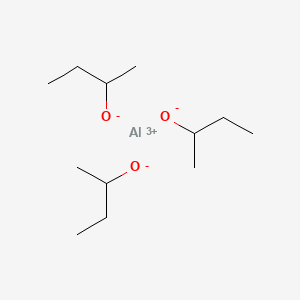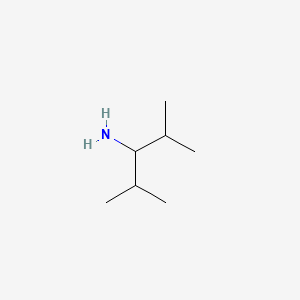
3beta,7alpha-Dihydroxy-5beta-cholan-24-oic Acid
Vue d'ensemble
Description
3beta,7alpha-Dihydroxy-5beta-cholan-24-oic acid is a dihydroxy-5β-cholanic acid in which the two hydroxy groups are located at positions 3β and 7α . It is the 3β-hydroxy epimer of chenodeoxycholic acid .
Molecular Structure Analysis
The molecular formula of 3beta,7alpha-Dihydroxy-5beta-cholan-24-oic Acid is C24H40O4 . The average mass is 392.572 Da and the monoisotopic mass is 392.292664 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 547.1±25.0 °C at 760 mmHg, and a flash point of 298.8±19.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 78 Å^2 .Applications De Recherche Scientifique
Bile Acid Production
Isochenodeoxycholic acid, also known as Chenodeoxycholic acid (CDCA), is a primary bile acid generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts .
Gallstone Dissolution
CDCA has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day, with a success rate of 8 to 18% . However, this application has lost its therapeutic relevance due to the advent of laparoscopic cholecystectomy .
Treatment of Cerebrotendinous Xanthomatosis (CTX)
In 2017, CDCA was approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene . Early initiation of CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX resulting in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .
Regulation of Cholesterol Breakdown
Studies in CTX patients have shown that CDCA might suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase in the liver .
Promotion of Glucagon-like Peptide-1 (GLP-1) Release
CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .
Anti-inflammatory, Antioxidant, and Cytoprotective Properties
CDCA has been shown to have anti-inflammatory, antioxidant, and cytoprotective properties. It reduces the production of pro-inflammatory cytokines: TNF-α, GM-CSF, IL-2, IFNγ, IL-6, and IL-1β and expression of nuclear factor-κB (NF-κB) induced by lipopolysaccharide (LPS) . It also shows a positive impact on lipid profiles, a decrease in ICAM levels, an increase in antioxidant activity (SOD, CAT, GSH), and a decrease in prooxidant markers (H2O2 and O2–) .
Alleviation of LPS-induced Liver Injury
Both CDCA and UDCA can prevent the inflammatory responses induced by LPS, improve oxidative stress status, and attenuate LPS-induced liver injury .
Propriétés
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-JGFDLHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266009 | |
| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,7a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
566-24-5 | |
| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, (3beta,5beta,7alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3b,7a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isochenodeoxycholic acid in bile acid metabolism?
A1: Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid formed from the metabolism of primary bile acids in the gut. A key process in its formation is the epimerization of the 3α-hydroxy group of Chenodeoxycholic acid to a 3β-hydroxy group, catalyzed by 3β-hydroxysteroid dehydrogenases (HSDs). [] While present in plasma, isoCDCA is virtually absent in bile, suggesting efficient conversion back to its 3α-hydroxy counterpart. This reverse reaction, important for maintaining the bile acid pool composition, is likely carried out by human liver class I alcohol dehydrogenase γγ isozyme, which exhibits 3β-HSD activity towards isoCDCA. []
Q2: How does Isochenodeoxycholic acid interact with Bacteroides uniformis in the context of colitis?
A2: While the provided research doesn't directly demonstrate an interaction between isoCDCA and Bacteroides uniformis, it highlights isoCDCA as a significant secondary bile acid whose production is increased by B. uniformis in the colon. [] This increased production, along with that of other bile acids like alpha-Muricholic acid (α-MCA), is linked to the alleviation of DSS-induced colitis in mice. [] This suggests a potential indirect role of isoCDCA in the beneficial effects exerted by B. uniformis on colitis, possibly through modulating intestinal inflammation and immune response.
Q3: Are there any analytical techniques that can be used to study Isochenodeoxycholic acid?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC/MS) is a valuable technique for identifying and quantifying bile acids, including isoCDCA. [] This method allows for the separation and detection of individual bile acids within complex biological samples like serum and urine. Researchers can use GC/MS to investigate the metabolic fate of isoCDCA, its levels in various disease states, and its potential interactions with other molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



